N-[3-(5-methyl-1H-pyrazol-4-yl)propyl]-2-methylsulfonylcyclohexan-1-amine
Description
N-[3-(5-methyl-1H-pyrazol-4-yl)propyl]-2-methylsulfonylcyclohexan-1-amine is a complex organic compound that features a pyrazole ring, a cyclohexane ring, and a sulfonyl group
Properties
IUPAC Name |
N-[3-(5-methyl-1H-pyrazol-4-yl)propyl]-2-methylsulfonylcyclohexan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25N3O2S/c1-11-12(10-16-17-11)6-5-9-15-13-7-3-4-8-14(13)20(2,18)19/h10,13-15H,3-9H2,1-2H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKFNPUKLGNAEGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1)CCCNC2CCCCC2S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.43 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(5-methyl-1H-pyrazol-4-yl)propyl]-2-methylsulfonylcyclohexan-1-amine typically involves multiple steps. One common approach starts with the preparation of the pyrazole ring, which can be synthesized through a cycloaddition reaction involving hydrazine and an appropriate alkyne . The final step is the coupling of the sulfonylated pyrazole derivative with cyclohexan-1-amine under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cycloaddition and sulfonation steps, as well as the development of efficient purification methods to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-[3-(5-methyl-1H-pyrazol-4-yl)propyl]-2-methylsulfonylcyclohexan-1-amine can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be further oxidized to form sulfone derivatives.
Reduction: The pyrazole ring can be reduced under hydrogenation conditions to form pyrazoline derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base like triethylamine.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Pyrazoline derivatives.
Substitution: Various N-substituted derivatives depending on the substituent introduced.
Scientific Research Applications
N-[3-(5-methyl-1H-pyrazol-4-yl)propyl]-2-methylsulfonylcyclohexan-1-amine has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-[3-(5-methyl-1H-pyrazol-4-yl)propyl]-2-methylsulfonylcyclohexan-1-amine involves its interaction with specific molecular targets. The pyrazole ring can interact with various enzymes and receptors, modulating their activity. The sulfonyl group can enhance the compound’s binding affinity and specificity towards its targets . The exact pathways involved depend on the specific application and target of interest.
Comparison with Similar Compounds
Similar Compounds
3-(5-methyl-1H-pyrazol-4-yl)propylamine: Lacks the sulfonyl and cyclohexane groups, making it less versatile.
2-methylsulfonylcyclohexan-1-amine: Lacks the pyrazole ring, reducing its potential bioactivity.
N-(3-(1H-pyrazol-4-yl)propyl)-2-methylsulfonylcyclohexan-1-amine: Similar structure but without the methyl group on the pyrazole ring, which can affect its reactivity and binding properties.
Uniqueness
N-[3-(5-methyl-1H-pyrazol-4-yl)propyl]-2-methylsulfonylcyclohexan-1-amine is unique due to the combination of its structural features, which confer specific chemical and biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
